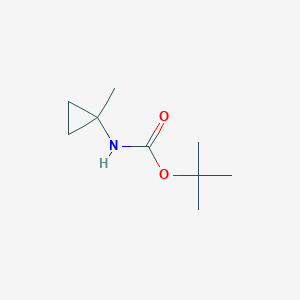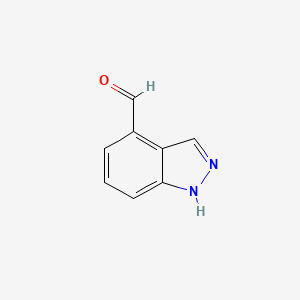
3-Bromo-4-(dibromomethyl)pyridine
Overview
Description
“3-Bromo-4-(dibromomethyl)pyridine” is a chemical compound with the molecular formula C6H4Br3N . It is a substituted pyridine .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(dibromomethyl)pyridine” consists of a pyridine ring with bromomethyl groups attached at the 3rd and 4th positions . The average mass of the molecule is 329.815 Da .Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-4-(dibromomethyl)pyridine” are not detailed in the searched resources, it is known that bromomethyl pyridines can participate in various organic reactions. For example, 4-(Bromomethyl)pyridine hydrobromide reacts with diamines to form corresponding diamines .Scientific Research Applications
Synthesis of Novel Pyridine-Based Derivatives
3-Bromo-4-(dibromomethyl)pyridine plays a crucial role in the synthesis of novel pyridine-based derivatives, which are valuable in various fields of chemistry. A study highlighted the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine, producing novel pyridine derivatives with potential as chiral dopants for liquid crystals and exhibiting significant biological activities like anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Bromination of Nitrogen Heterocyclic Compounds
The compound is also utilized in the bromination of nitrogen heterocyclic compounds, a process integral to the production of various bromo derivatives. This process aligns with predictions based on frontier-electron density calculations, showcasing the compound's relevance in synthetic organic chemistry (Paudler & Dunham, 1965).
Acidic Site Generation on Silica Surfaces
Another significant application is in the generation of Brønsted and Lewis acid sites on silica surfaces. This is crucial for catalysis and involves doping silica with various cations and subsequent adsorption studies using pyridine (Connell & Dumesic, 1987).
Hyperbranched Poly[bis(alkylene)pyridinium] Synthesis
3-Bromo-4-(dibromomethyl)pyridine is instrumental in synthesizing hyperbranched polyelectrolytes. These substances have broad applications in material science, especially in creating innovative polymers with desirable physical and chemical properties (Monmoton et al., 2008).
Synthesis of Bromo-Pyridine Carbaldehyde Scaffolds
The compound is vital in synthesizing bromo-pyridine carbaldehyde scaffolds, a key intermediate in organic synthesis and pharmaceutical research. The bromo-dibromomethyl-pyridine intermediates obtained have widespread applications in creating complex molecular architectures (Mandal et al., 2005).
Safety and Hazards
While specific safety and hazard information for “3-Bromo-4-(dibromomethyl)pyridine” is not available, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing personal protective equipment, avoiding breathing in dust/fume/gas/mist/vapors/spray, and using the substance only in well-ventilated areas .
properties
IUPAC Name |
3-bromo-4-(dibromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUYCRDYGWBTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(dibromomethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



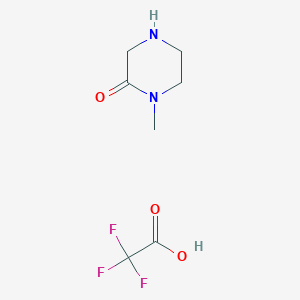
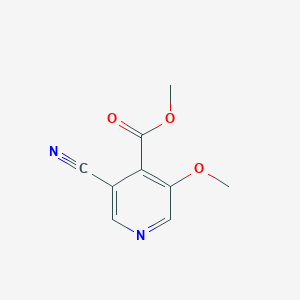
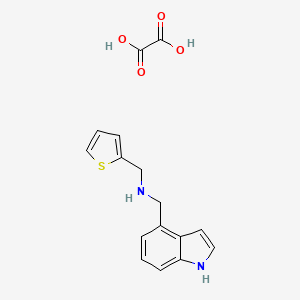

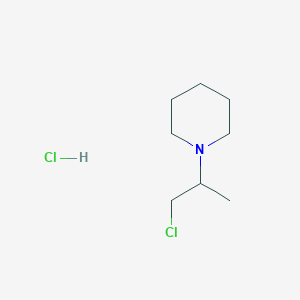
![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)
![{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride](/img/structure/B1390113.png)
![(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1390114.png)
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1390115.png)

